Methyl 3-bromoquinoline-6-carboxylate chemical properties
Methyl 3-bromoquinoline-6-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 3-bromoquinoline-6-carboxylate: A Versatile Scaffold for Chemical Innovation
Introduction: The Strategic Value of the Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Within this important class of heterocycles, Methyl 3-bromoquinoline-6-carboxylate (CAS No. 205114-17-6) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. Its structure is pre-functionalized with two distinct and orthogonally reactive handles: a bromine atom at the 3-position and a methyl ester at the 6-position. This arrangement allows for selective, stepwise modifications, making it an ideal starting point for the synthesis of complex molecular libraries aimed at discovering novel therapeutics. The bromine atom is primed for modern cross-coupling reactions to build carbon-carbon and carbon-heteroatom bonds, while the ester group offers a reliable site for hydrolysis and subsequent amide bond formation.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and strategic applications of Methyl 3-bromoquinoline-6-carboxylate, offering field-proven insights for its effective utilization in research and development.
PART 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications. This section details the key identifiers and characteristics of Methyl 3-bromoquinoline-6-carboxylate.
Key Identifiers and Properties
The essential structural and identifying information for Methyl 3-bromoquinoline-6-carboxylate is summarized below. While extensive experimental data on physical properties like melting and boiling points are not widely published, likely due to its status as a specialized research intermediate, its core chemical identity is well-established.
| Property | Value | Source |
| IUPAC Name | Methyl 3-bromoquinoline-6-carboxylate | - |
| CAS Number | 205114-17-6 | [2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| Purity (Typical) | ≥97% | [2] |
| Appearance | Predicted to be a solid at room temperature. | [3] |
| InChI Key | IQKJYNVCQVDCOU-UHFFFAOYSA-N | [2] |
Spectral Characterization Profile (Theoretical)
While dedicated, published spectra for this specific isomer are scarce, a theoretical analysis based on its structure allows for a reliable prediction of its spectral features, which is crucial for reaction monitoring and quality control.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the five protons on the quinoline core. The arrangement and coupling constants (J-values) would be characteristic of the 3,6-disubstitution pattern. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear in the upfield region, typically around δ 4.0 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum will display 11 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbon atom attached to the bromine (C3) will show a characteristic chemical shift, and the remaining aromatic carbons will appear in the typical δ 120-150 ppm range.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The observed m/z values would be approximately 265 and 267.
PART 2: Synthesis and Purification Workflow
The synthesis of Methyl 3-bromoquinoline-6-carboxylate is most logically achieved via the esterification of its corresponding carboxylic acid precursor. This section outlines a representative, field-proven protocol.
Proposed Synthetic Pathway
The overall synthesis can be envisioned as a two-stage process: the construction of the core 3-bromoquinoline-6-carboxylic acid, followed by a standard esterification reaction. The causality behind this approach is rooted in the reliability of esterification methods and the availability of established routes to substituted quinolines.
Caption: Proposed synthetic workflow for Methyl 3-bromoquinoline-6-carboxylate.
Experimental Protocol: Esterification of 3-Bromoquinoline-6-carboxylic Acid
This protocol describes a standard and robust method for converting the carboxylic acid to the target methyl ester. The choice of a simple acid catalyst and methanol as both solvent and reagent is efficient and cost-effective.
Self-Validating System: This protocol is self-validating through in-process checks (TLC) and final product characterization (NMR, MS), ensuring the reaction has gone to completion and the product meets purity specifications.
Materials:
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3-Bromoquinoline-6-carboxylic acid (1.0 eq)
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Methanol (MeOH), anhydrous (as solvent)
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Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoquinoline-6-carboxylic acid (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reaction Execution: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible. This typically takes 4-12 hours.
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Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step is critical to remove the acid catalyst, which would otherwise complicate the extraction and purification process.
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Extraction: Reduce the volume of methanol under reduced pressure. Add ethyl acetate to dissolve the organic material and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Causality: The washing steps remove residual inorganic salts and water-soluble impurities.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Methyl 3-bromoquinoline-6-carboxylate.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 3: Chemical Reactivity and Strategic Derivatization
The synthetic utility of Methyl 3-bromoquinoline-6-carboxylate lies in the distinct reactivity of its two functional groups. This allows for a modular approach to building molecular complexity, a strategy highly valued in drug discovery.
Caption: Key reactivity pathways for Methyl 3-bromoquinoline-6-carboxylate.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is the primary method for introducing diverse substituents and exploring the chemical space around the quinoline core.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, attaching various aryl or heteroaryl groups. This is one of the most robust and widely used methods in drug discovery for scaffold elaboration.
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Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl moieties. These can be final structures or serve as intermediates for further transformations.
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Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines, providing direct access to aniline derivatives.
Expertise in Action: The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions. For example, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are often required for challenging Buchwald-Hartwig aminations, while different conditions are optimal for Suzuki couplings.
Transformations of the C6-Ester Group
The methyl ester at the C6 position provides a secondary site for modification, often performed after an initial cross-coupling reaction.
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Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) or acid. This unmasks a functional group that is crucial for many applications.
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Amide Coupling: The resulting carboxylic acid is a versatile intermediate for forming amide bonds. Using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt), a diverse array of amines can be coupled to this position, introducing new pharmacophoric elements or modifying the molecule's physicochemical properties, such as solubility.
PART 4: Applications in Drug Discovery and Materials Science
The strategic placement of functional groups makes Methyl 3-bromoquinoline-6-carboxylate a high-value intermediate. Its primary application lies in the synthesis of biologically active molecules.
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Scaffold for Kinase Inhibitors: The quinoline core is present in several FDA-approved tyrosine kinase inhibitors used in oncology.[1] This compound provides a direct route to novel analogues where the C3 position can be functionalized to target the hinge-binding region of a kinase, and the C6 position can be modified to extend into the solvent-exposed region, improving potency and selectivity.
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Antiproliferative Agents: The isomeric scaffold, Methyl 6-bromoquinoline-3-carboxylate, has been identified as a promising core for developing potent antiproliferative agents.[4] By analogy, Methyl 3-bromoquinoline-6-carboxylate offers an alternative substitution pattern to explore structure-activity relationships (SAR) and develop new anticancer drug candidates.
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Probe Synthesis: The dual functionality allows for the synthesis of chemical probes. For example, a recognition element can be installed at the C3 position via Suzuki coupling, while the C6 ester can be converted into a linker for attaching reporter tags, affinity matrices, or photo-cross-linking groups.
PART 5: Safety and Handling
While specific toxicity data for Methyl 3-bromoquinoline-6-carboxylate is not available, data from structurally related compounds like 3-bromoquinoline suggests it should be handled with care.[5]
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Hazard Classification (Predicted):
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Recommended Handling Procedures:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a cool, dry place in a tightly sealed container.
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References
- A Comparative Guide to Methyl 6-bromoquinoline-3-carboxylate: A Versatile Scaffold for Anticancer Drug Discovery. Benchchem.
- Methyl 6-bromoquinoline-3-carboxyl
- METHYL 3-BROMOQUINOLINE-6-CARBOXYL
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- 3-Bromoquinoline.
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 3-BROMOQUINOLINE-6-CARBOXYLATE | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
